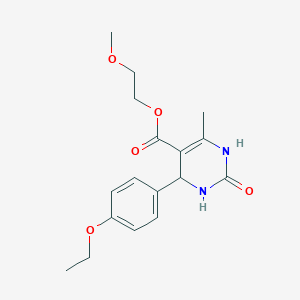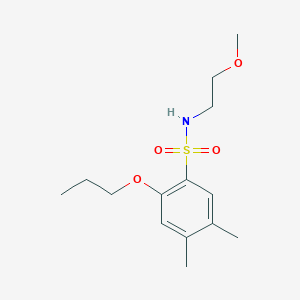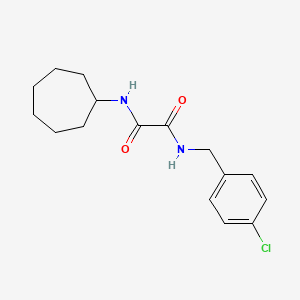![molecular formula C17H19ClO3 B5059289 2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5059289.png)
2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene is a chemical compound that belongs to the family of beta-blockers. It is often used in scientific research to study the effects of beta-blockers on the human body.
Mechanism of Action
The mechanism of action of 2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene involves the inhibition of beta-adrenergic receptors in the heart and blood vessels. This leads to a decrease in heart rate and blood pressure, which can be beneficial in the treatment of cardiovascular diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene include a decrease in heart rate, blood pressure, and cardiac output. It also leads to a decrease in the release of renin and aldosterone, which can be beneficial in the treatment of hypertension and heart failure.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene in lab experiments is its selectivity for beta-adrenergic receptors. This allows researchers to study the effects of beta-blockers on the cardiovascular system without interfering with other physiological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which can impact the results of lab experiments.
Future Directions
There are several future directions for the use of 2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene in scientific research. One direction is to study its effects on other physiological processes, such as the immune system and the nervous system. Another direction is to develop new beta-blockers that are more selective and have fewer side effects than 2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene. Additionally, researchers can study the potential use of this compound in the treatment of other diseases, such as anxiety and migraine.
In conclusion, 2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene is a useful compound in scientific research for studying the effects of beta-blockers on the cardiovascular system. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions provide valuable insights into the potential use of beta-blockers in treating various diseases.
Synthesis Methods
The synthesis method of 2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene involves the reaction of 4-ethoxyphenol with epichlorohydrin to form 2-(4-ethoxyphenoxy)ethanol. This intermediate is then reacted with 4-methylphenol and hydrochloric acid to form the final product.
Scientific Research Applications
2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene is commonly used in scientific research to study the effects of beta-blockers on the cardiovascular system. It is often used in animal studies to determine the efficacy and safety of beta-blockers in treating various cardiovascular diseases, such as hypertension and heart failure.
properties
IUPAC Name |
2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-3-19-14-5-7-15(8-6-14)20-10-11-21-17-9-4-13(2)12-16(17)18/h4-9,12H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUCCAAHDCZQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5059210.png)


![N-cyclohexyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5059225.png)
![1-(1-methyl-1H-indol-3-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5059233.png)
![ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5059238.png)
![3-[(4-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5059247.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl (benzoylthio)acetate](/img/structure/B5059249.png)

![4-methoxy-N-(1-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5059271.png)

![1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-phenylethyl)piperidine](/img/structure/B5059283.png)
![1-{1-[(5-chloro-2-thienyl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5059292.png)
